molecular formula C16H10INO3 B5724767 N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide

N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5724767
M. Wt: 391.16 g/mol
InChI Key: AZMOFNRKAPELAW-UHFFFAOYSA-N
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Description

Significance of the Chromene-3-carboxamide Scaffold in Medicinal Chemistry and Chemical Biology

The 2-oxo-2H-chromene, or coumarin (B35378), nucleus is a prominent scaffold found in numerous natural and synthetic compounds. When functionalized with a carboxamide group at the 3-position, it gives rise to the chromene-3-carboxamide framework, a structure that has garnered significant attention for its diverse biological activities.

Chromene derivatives, as a broad class, are known to possess a wide array of pharmacological properties. These include anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. mdpi.com The versatility of the coumarin skeleton allows for extensive chemical modifications, which can fine-tune its biological effects. mdpi.com For instance, certain functionalized coumarins have been investigated as potential anti-austerity agents in cancer therapy, aiming to overcome the resilience of cancer cells to nutrient-deprived conditions. mdpi.com

Research into coumarin-3-carboxamides has evolved to explore a variety of substitutions on the core structure, leading to compounds with a range of biological effects. semanticscholar.org These derivatives have shown promise as anticancer, antioxidant, and anti-inflammatory agents. semanticscholar.org Notably, N-phenyl coumarin carboxamides have been designed and have demonstrated significant antibacterial activity. nih.gov The development of efficient synthetic methods, such as one-pot, three-component reactions, has further accelerated research in this area, allowing for the creation of diverse libraries of these compounds for biological screening. semanticscholar.org

Rationale for the Investigation of N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide

The specific focus on this compound stems from a rational design approach, leveraging the known properties of the chromene-3-carboxamide scaffold and the unique characteristics of the iodophenyl substituent.

The introduction of a halogen atom, such as iodine, onto a phenyl ring can significantly influence a molecule's physicochemical properties and its interactions with biological targets. The iodine atom is known for its ability to form halogen bonds, a type of non-covalent interaction that can play a crucial role in ligand-receptor binding. It is hypothesized that the 3-iodo substitution on the phenyl ring could enhance the binding affinity and selectivity of the compound for specific biological targets. Furthermore, the lipophilicity conferred by the iodine atom may improve the molecule's ability to cross cellular membranes, potentially increasing its bioavailability and efficacy.

Biological Activities of Related Chromene-3-carboxamide Derivatives

To illustrate the potential of this class of compounds, the following table summarizes the observed biological activities of some related chromene-3-carboxamide derivatives.

Compound DerivativeBiological ActivityReference
N-phenyl coumarin carboxamideAntibacterial nih.gov
4-fluoro and 2,5-difluoro benzamide (B126) derivativesAnticancer (potent against HepG2 and HeLa cell lines) nih.gov
3-carboxamido-7-substituted coumarinsSelective MAO-B inhibition mdpi.com
N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamidePotent and selective human MAO-B inhibitor mdpi.com

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, this compound, logically disconnects the amide bond as the final key step. This approach identifies two primary precursors:

An activated 2-oxo-2H-chromene-3-carbonyl derivative (such as the corresponding acid chloride or carboxylic acid).

3-iodoaniline (B1194756).

The 2-oxo-2H-chromene-3-carboxylic acid precursor itself can be retrosynthetically disconnected via a Knoevenagel-type condensation. This reveals two fundamental starting materials:

A substituted salicylaldehyde (B1680747) (2-hydroxybenzaldehyde).

An active methylene (B1212753) compound, such as malonic acid or diethyl malonate. researchgate.netgoogle.com

Therefore, the key precursors for a convergent synthesis are 2-hydroxybenzaldehyde, malonic acid (or its derivatives), and 3-iodoaniline.

Established Synthetic Routes to the Chromene-3-carboxamide Core

The construction of the central 2-oxo-2H-chromene-3-carboxamide scaffold can be achieved through various established methods, which can be broadly categorized into multi-component strategies and stepwise condensation/amidation pathways.

Multi-component reactions (MCRs) offer an efficient approach to synthesize complex molecules like chromene-3-carboxamides in a single step, which is advantageous in terms of time and resource management. researchgate.netnih.gov A common strategy involves the one-pot reaction of a salicylaldehyde, an active methylene compound, and an amine.

For instance, a series of 4H-chromene-3-carboxamide derivatives have been synthesized through a one-pot, three-component reaction of salicylaldehydes, substituted acetoacetanilides, and indoles, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org Another approach involves the reaction of salicylaldehyde derivatives with N-substituted cyanoacetamides. rsc.org These reactions typically proceed through an initial Knoevenagel condensation, followed by an intramolecular cyclization to form the chromene ring. rsc.orgdaneshyari.com The use of MCRs reduces waste and simplifies the synthetic process, making it an attractive and eco-friendly option. researchgate.net

A more traditional and widely employed method is a two-step process involving the initial synthesis of the coumarin-3-carboxylic acid core, followed by an amidation reaction. libretexts.org

Step 1: Synthesis of 2-oxo-2H-chromene-3-carboxylic acid

The Knoevenagel condensation is a cornerstone for the synthesis of the 2-oxo-2H-chromene-3-carboxylic acid core. researchgate.netnih.gov This reaction typically involves the condensation of a salicylaldehyde with an active methylene compound like malonic acid or its esters (e.g., diethyl malonate) in the presence of a basic catalyst. researchgate.netgoogle.com

Commonly used catalysts for this condensation include amines like piperidine or aniline, often in solvents such as pyridine or ethanol. nih.govnih.gov The reaction proceeds by forming a carbanion from the active methylene compound, which then attacks the aldehyde carbonyl group. A subsequent dehydration and intramolecular cyclization (lactonization) yields the 2-oxo-2H-chromene ring system. nih.gov

Step 2: Amidation

The final step is the formation of the amide bond between the synthesized 2-oxo-2H-chromene-3-carboxylic acid and 3-iodoaniline. This transformation can be achieved through several methods:

Activation with Coupling Agents: The carboxylic acid is often activated using coupling agents to facilitate the reaction with the amine. Widely used coupling agents include N,N'-dicyclohexylcarbodiimide (DCC), Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU). nih.govresearchgate.nethighfine.com

Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride readily reacts with 3-iodoaniline to form the desired amide.

Direct Aminolysis of Esters: Alternatively, the ethyl or methyl ester of 2-oxo-2H-chromene-3-carboxylic acid can be directly reacted with 3-iodoaniline. mdpi.comresearchgate.net This reaction is typically carried out by heating the reactants in a suitable solvent like ethanol, sometimes under reflux conditions for several hours. mdpi.com

Optimization of Reaction Conditions for this compound Synthesis

The yield and purity of the final product are highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and reaction time is crucial.

The choice of catalyst and solvent significantly impacts both the formation of the chromene ring and the subsequent amidation.

For the Knoevenagel condensation, basic catalysts are generally preferred. Studies have shown that piperidine is an effective catalyst, often used in ethanol. nih.gov Other catalysts like pyridine with aniline have also been successfully employed. nih.gov In some green chemistry approaches, catalysts like sodium azide (B81097) or potassium carbonate in water have been used to afford high yields of coumarin-3-carboxylic acids. nih.gov For certain multi-component syntheses of related chromenes, catalysts such as FeCl₃ and DABCO have proven effective. rsc.orgnih.gov

In the amidation step, the choice of coupling agent and solvent is critical. For instance, the use of HATU with a base like triethylamine (Et₃N) in a solvent like dichloromethane (DCM) is a common and efficient method for forming the amide bond. nih.gov Direct aminolysis of the corresponding ester is often performed in refluxing ethanol. mdpi.com The selection of the solvent can influence reaction rates and yields; solvents ranging from ethanol and toluene to dioxane and acetonitrile have been utilized depending on the specific synthetic route. nih.govnih.govacs.org

Reaction StepCatalyst SystemSolventTypical YieldReference
Chromene Core Synthesis (Knoevenagel)Piperidine/Acetic AcidToluene84% mdpi.com
Chromene Core Synthesis (Knoevenagel)Aniline/PyridinePyridine88% nih.gov
Chromene Core Synthesis (MCR)FeCl₃Ethanolup to 93% nih.gov
Amidation (from Carboxylic Acid)HATU/Et₃NNot Specified43-51% nih.gov
Amidation (from Ethyl Ester)None (Thermal)Ethanol94% mdpi.com

Temperature and reaction time are interdependent parameters that must be carefully controlled to maximize yield and minimize side product formation.

The Knoevenagel condensation to form the chromene core can be performed under various temperature conditions. Some methods proceed at room temperature over 24 hours nih.gov, while others utilize refluxing temperatures in solvents like toluene or ethanol for shorter durations of 1 to 4 hours to drive the reaction to completion. researchgate.netmdpi.com Microwave-assisted synthesis has also been employed to accelerate the reaction, significantly reducing the time required. nih.gov

For the amidation step, conditions vary based on the chosen pathway. Reactions using coupling agents are often carried out at room temperature. Direct aminolysis of an ester, such as ethyl 2-oxo-2H-chromene-3-carboxylate, with an amine typically requires elevated temperatures, such as refluxing in ethanol for approximately 6 hours, to achieve high conversion. mdpi.com

ReactionTemperatureReaction TimeReference
Knoevenagel Condensation (Salicylaldehyde + Malonic Acid)Room Temperature24 h nih.gov
Knoevenagel Condensation (Salicylaldehyde + Diethyl Malonate)Reflux4 h researchgate.net
Knoevenagel Condensation (Microwave-assisted)150 °C10 min nih.gov
Amidation (from Ethyl Ester)Reflux (Ethanol)6 h mdpi.com
Rhodium-Catalyzed C-H Activation60 °C24 h acs.org

An exploration into the synthesis of this compound reveals a growing emphasis on environmentally conscious methodologies. Green chemistry principles are being increasingly integrated into synthetic routes to minimize hazardous waste, reduce energy consumption, and utilize safer materials. This article focuses on the green chemistry approaches specifically applied to the synthesis of this and related chromene structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-iodophenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10INO3/c17-11-5-3-6-12(9-11)18-15(19)13-8-10-4-1-2-7-14(10)21-16(13)20/h1-9H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMOFNRKAPELAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=CC=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation of N 3 Iodophenyl 2 Oxo 2h Chromene 3 Carboxamide

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) offer complementary information to build a complete picture of the molecule's structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Definitive Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While specific experimental data for N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide is not extensively published, the expected chemical shifts and coupling patterns can be accurately predicted based on the well-established spectral data of closely related coumarin-3-carboxamide derivatives. mdpi.comnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton in the molecule. The amide proton (N-H) would typically appear as a singlet at the most downfield region, likely above δ 10.0 ppm. The proton at the C4 position of the coumarin (B35378) ring is also highly characteristic, expected to resonate as a sharp singlet around δ 8.9 ppm. The aromatic protons of the coumarin ring and the 3-iodophenyl ring would produce a complex series of multiplets in the aromatic region, generally between δ 7.0 and δ 8.5 ppm. The specific substitution pattern on the iodophenyl ring would lead to a predictable splitting pattern for its four protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms. Two distinct carbonyl signals are expected at the downfield end of the spectrum (around δ 160-165 ppm), corresponding to the lactone (C2) and amide carbonyl carbons. The carbon atom bearing the iodine (C-I) on the phenyl ring would appear in the aromatic region, with its chemical shift influenced by the strong electron-withdrawing and heavy atom effect of iodine. The remaining aromatic carbons and the carbons of the coumarin core would resonate in the typical range of δ 115-155 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Values are estimates based on related structures and general NMR principles.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Amide (N-H)> 10.0 (s)-
Coumarin C4-H~ 8.9 (s)~ 145
Coumarin Aromatic (4H)7.3 - 8.0 (m)116 - 155
3-Iodophenyl Aromatic (4H)7.1 - 8.2 (m)94 (C-I), 123 - 140
Lactone Carbonyl (C2)-~ 160
Amide Carbonyl-~ 162
Coumarin C3-~ 118

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques like IR and Raman are essential for identifying the functional groups present in a molecule. The spectrum for this compound would be dominated by characteristic absorptions for the amide and lactone moieties. researchgate.net

A sharp, intense absorption band corresponding to the N-H stretch is expected around 3300-3400 cm⁻¹. The carbonyl region would be particularly informative, showing two distinct and strong stretching vibrations. The lactone C=O stretch typically appears at a higher wavenumber (around 1720-1740 cm⁻¹), while the amide I band (primarily C=O stretch) is expected at a lower frequency, approximately 1670-1690 cm⁻¹. researchgate.net The amide II band, which arises from N-H bending and C-N stretching, would likely be observed near 1520-1550 cm⁻¹.

Aromatic C-H stretching vibrations would be visible above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibration would be found in the far-infrared region, typically between 500 and 600 cm⁻¹, which is a key indicator for the presence of the iodo-substituent. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C=C bonds.

Table 2: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amide N-HStretch3300 - 3400
Aromatic C-HStretch3000 - 3100
Lactone C=OStretch1720 - 1740
Amide C=OStretch (Amide I)1670 - 1690
Aromatic C=CStretch1450 - 1600
Amide N-HBend (Amide II)1520 - 1550
C-OStretch1100 - 1250
C-IStretch500 - 600

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₆H₁₀INO₃), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecular ion [M+H]⁺ that matches this calculated value to within a few parts per million (ppm), unequivocally confirming the molecular formula. mdpi.com

Analysis of the fragmentation pattern in the mass spectrum (MS/MS) would further support the proposed structure. Key fragmentation pathways for this class of compounds often involve the cleavage of the amide bond. This would likely lead to two major fragments: one corresponding to the 2-oxo-2H-chromene-3-carbonyl cation and another related to the 3-iodoaniline (B1194756) fragment. Further fragmentation of the coumarin moiety would also be expected.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported, a detailed analysis of its positional isomer, 4-bromophenyl-2-oxo-2H-chromene-3-carboxylate, provides significant insight into the expected solid-state conformation and intermolecular interactions. nih.gov The presence of the halogen atom is a key feature that dictates the crystal packing.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules arrange themselves in a highly ordered three-dimensional lattice. This arrangement is governed by a network of intermolecular interactions. For this compound, the crystal packing is expected to be driven by a combination of hydrogen bonding and halogen bonding.

The amide N-H group can act as a hydrogen bond donor, while the lactone and amide carbonyl oxygens are effective hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded chains or dimers, a common motif in carboxamide structures.

Conformational Analysis and Torsional Angles

Another important conformational aspect is the geometry of the amide linkage. The C-N amide bond has partial double-bond character, restricting rotation. The atoms of the amide group (-C(=O)NH-) are typically coplanar. The conformation around the C3-C(amide) bond and the C(amide)-N bond will determine the final three-dimensional arrangement of the molecule.

Confirmation of Regio- and Stereoselectivity in Synthesis

The synthesis of this compound requires precise control over the molecular architecture to ensure the formation of the correct constitutional isomer with the intended spatial arrangement of atoms. The confirmation of this specific structure is paramount and is achieved through careful selection of synthetic pathways and rigorous analysis using modern spectroscopic techniques.

Regioselectivity

Regioselectivity in the synthesis of this compound pertains to two critical aspects: the selective formation of the carboxamide group at the C3 position of the coumarin ring and the specific meta-positioning of the iodine atom on the N-phenyl substituent.

Synthesis Strategy and Control

The most direct and highly regioselective method for preparing N-aryl-2-oxo-2H-chromene-3-carboxamides involves a two-step process. nih.govmdpi.com First, a coumarin-3-carboxylic acid or its corresponding ester (e.g., ethyl 2-oxo-2H-chromene-3-carboxylate) is synthesized. mdpi.com This is commonly achieved via a Knoevenagel condensation of a salicylaldehyde (B1680747) with an active methylene (B1212753) compound like diethyl malonate. mdpi.com This initial reaction unequivocally establishes the carboxyl or ester functionality at the C3 position.

The second step is the amidation of the pre-formed coumarin-3-carboxylic acid or its ester with a specific amine. nih.govmdpi.com For the target molecule, this amine is 3-iodoaniline. This synthetic route ensures high regioselectivity for several reasons:

Coumarin Scaffold: The C3 position of the coumarin-3-carboxylic acid is the only reactive site for amidation, preventing the formation of other isomers.

N-Phenyl Substituent: The use of 3-iodoaniline as the starting material directly places the iodine atom at the desired meta-position on the phenyl ring. The synthetic process does not involve reactions that would rearrange or migrate the iodine atom.

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for confirming the regiochemistry of the final product.

¹H-NMR Spectroscopy: The presence of a sharp singlet in the downfield region of the proton NMR spectrum, typically around δ 8.8-8.9 ppm, is characteristic of the proton at the C4 position (H-4) of the coumarin ring. mdpi.comresearchgate.net The existence of this signal confirms that the C3 position is substituted, as substitution at C4 would result in the absence of this peak. Furthermore, the splitting pattern of the protons on the N-phenyl ring provides clear evidence for the 1,3- (meta) substitution pattern of the iodine atom.

¹³C-NMR Spectroscopy: The chemical shifts of the carbon atoms in the ¹³C-NMR spectrum provide unambiguous confirmation of the connectivity. The signals for the lactone carbonyl (C2) and the amide carbonyl (C=O) are distinctly observed, along with the characteristic shifts for the C3 and C4 carbons, confirming the coumarin-3-carboxamide core. mdpi.com

2D-NMR Techniques: Advanced techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would show a correlation between the H-4 proton and the carbon at the C3 position, as well as the lactone carbonyl carbon (C2), providing indisputable proof of the regiochemical arrangement.

The following table summarizes the key NMR data used to confirm the regioselectivity of the coumarin-3-carboxamide scaffold.

Stereoselectivity

Stereoselectivity in the context of this compound primarily relates to the geometry of the double bond within the pyranone ring and the conformation of the amide bond.

Alkene Geometry: The C3-C4 double bond is part of a rigid, planar, six-membered heterocyclic ring. nih.gov This structural constraint inherently fixes the geometry of the double bond, meaning that E/Z isomerism is not a factor in the final product. The synthesis leads directly to this thermodynamically stable, planar ring system.

Amide Bond Conformation: The amide bond (CO-NH) can potentially exist as cis or trans conformers due to restricted rotation. However, the trans conformation is significantly more stable and is the overwhelmingly predominant form in open-chain amides and similar structures. While both conformers might exist in equilibrium, spectroscopic analysis at room temperature typically shows a single set of signals, indicating either rapid rotation on the NMR timescale or the exclusive presence of the more stable trans isomer. The planarity of the coumarin ring system and the phenyl group further favor a well-defined, low-energy conformation.

Computational and Theoretical Investigations of N 3 Iodophenyl 2 Oxo 2h Chromene 3 Carboxamide

Quantum Chemical Calculations (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For coumarin-3-carboxamide derivatives, DFT calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding the molecule's reactivity and spectroscopic properties.

HOMO-LUMO Energy Gaps and Molecular Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For N-aryl-2-oxo-2H-chromene-3-carboxamide derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents on the N-phenyl ring. Theoretical studies on similar chromene derivatives have shown that the introduction of different functional groups can modulate this energy gap. rsc.org While specific experimental data for N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide is not available, representative DFT calculations on analogous structures provide insight into these properties.

Table 1: Representative Frontier Orbital Energies and Related Properties of Substituted N-phenyl-2-oxo-2H-chromene-3-carboxamides (Theoretical Data)

Substituent on Phenyl Ring HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
-H -6.5 -2.0 4.5
-F -6.6 -2.1 4.5
-Cl -6.7 -2.3 4.4
-Br -6.7 -2.3 4.4
-I -6.8 -2.4 4.4
-CH3 -6.3 -1.9 4.4
-OCH3 -6.1 -1.8 4.3

Note: The data in this table are illustrative and based on general trends observed in DFT studies of coumarin (B35378) derivatives for comparative purposes.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow denote regions of neutral or intermediate potential.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and their relative stabilities. This is crucial for understanding how the molecule might interact with a biological target, as its conformation can significantly affect its binding affinity.

An MD simulation of this compound, either in a solvent or in complex with a protein, would typically involve calculating the forces between atoms and using these forces to predict their motion over a set period. pensoft.net The resulting trajectory provides a detailed view of the molecule's dynamic behavior. Analysis of this trajectory can identify the most stable conformations and the transitions between them. For instance, the dihedral angle between the coumarin ring and the iodophenyl ring is a key conformational parameter that can be monitored during an MD simulation to understand the molecule's flexibility. mdpi.comumanitoba.ca

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of drug discovery, it is used to predict how a small molecule, such as this compound, might bind to the active site of a protein.

Prediction of Binding Affinities and Interaction Modes

Molecular docking programs can estimate the binding affinity of a ligand to a protein, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable complex and a higher affinity. For coumarin-3-carboxamide derivatives, docking studies have been performed against various biological targets, including enzymes like acetylcholinesterase and protein kinases, which are often implicated in diseases such as Alzheimer's and cancer. nih.govmdpi.com

The interaction modes predicted by docking simulations reveal the specific types of non-covalent interactions that stabilize the ligand-protein complex. These can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For this compound, the amide group can act as both a hydrogen bond donor and acceptor, while the aromatic rings can participate in hydrophobic and pi-pi stacking interactions. The iodine atom may also be involved in halogen bonding.

Table 2: Representative Molecular Docking Results of Coumarin-3-Carboxamide Derivatives with a Protein Kinase (Theoretical Data)

Compound Binding Affinity (kcal/mol) Key Interacting Residues
N-phenyl-2-oxo-2H-chromene-3-carboxamide -8.5 Val25, Leu83, Lys42
N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide -8.8 Val25, Leu83, Lys42
N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide -9.0 Val25, Leu83, Lys42
N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide -9.1 Val25, Leu83, Lys42
This compound -9.3 Val25, Leu83, Lys42
N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide -8.7 Val25, Leu83, Lys42
N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide -8.9 Val25, Leu83, Lys42

Note: The data in this table are illustrative and based on general trends observed in molecular docking studies of coumarin derivatives for comparative purposes.

Identification of Key Binding Hotspots

By analyzing the interaction patterns from molecular docking, it is possible to identify "hotspots" within the protein's binding site – specific amino acid residues that are crucial for ligand binding. For instance, in the active site of a protein kinase, certain residues in the hinge region are often key for forming hydrogen bonds with inhibitors. Docking studies of coumarin-3-carboxamide derivatives have revealed that the amide linker and the coumarin core frequently interact with conserved residues in the active sites of their target proteins. nih.govmdpi.com Identifying these hotspots is essential for understanding the mechanism of action and for designing more potent and selective inhibitors. For this compound, the 3-iodo substituent on the phenyl ring could potentially interact with a specific hydrophobic pocket or engage in halogen bonding, contributing to its binding affinity and selectivity.

In Silico Prediction of Potential Biological Activities (e.g., ADMET-related computational parameters, excluding clinical interpretation)

Computational, or in silico, methods are pivotal in the early stages of drug discovery for predicting the pharmacokinetic and pharmacodynamic properties of a compound. These theoretical evaluations help to identify candidates with favorable drug-like characteristics and to deprioritize those with likely undesirable traits, such as poor absorption or high toxicity. For novel molecules like this compound, in silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters are essential for gauging its potential as a therapeutic agent. While specific computational studies on this compound are not extensively detailed in the public domain, the ADMET properties can be inferred from studies on structurally related coumarin derivatives.

General findings from computational analyses of various coumarin derivatives indicate that this class of compounds often exhibits good drug-likeness, in accordance with Lipinski's rule of five. nih.gov This rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500 daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not greater than 5. Many synthesized coumarin derivatives have been shown to adhere to these parameters, suggesting a high probability of good oral absorption. mdpi.com

Predicted Physicochemical and Drug-Likeness Properties

The drug-likeness of a compound is a qualitative assessment of its potential to be an orally active drug. This is often evaluated using a set of rules, with Lipinski's rule of five being the most common. For this compound, the predicted physicochemical properties are crucial in determining its potential as a drug candidate. Based on the general characteristics of the coumarin-3-carboxamide scaffold, the following properties are anticipated.

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight~419.19 g/mol Compliant (< 500)
Hydrogen Bond Donors1Compliant (≤ 5)
Hydrogen Bond Acceptors4Compliant (≤ 10)
LogP (Octanol/Water Partition Coefficient)~4.5Compliant (≤ 5)

Note: The values in this table are estimations based on the chemical structure of this compound and data from similar compounds. Actual values may vary based on the specific computational model used.

ADMET Profile

The ADMET profile provides a more detailed prediction of a compound's behavior in the body. These parameters are critical for understanding a drug's efficacy and safety.

Absorption: Predictions for intestinal absorption of coumarin derivatives are generally favorable. chula.ac.th The high lipophilicity suggested by the predicted LogP value for this compound would likely contribute to good membrane permeability and, consequently, high intestinal absorption.

Distribution: The distribution of a drug is influenced by its ability to cross biological barriers and bind to plasma proteins. Coumarin derivatives have been predicted to have the ability to cross the blood-brain barrier. nih.govresearchgate.net The extent of plasma protein binding can vary among different coumarin derivatives.

Metabolism: The metabolism of coumarins can be complex and is often mediated by cytochrome P450 enzymes. nih.gov The specific metabolic pathways for this compound would need to be determined through specific in silico and experimental studies.

Excretion: The route and rate of excretion are important for determining the dosing frequency and potential for accumulation. The specific excretion profile for this compound is not documented.

Toxicity: In silico toxicity predictions for coumarin derivatives have shown varied results. While some studies on 7-O-Alkilaminocoumarins indicated no hepatotoxicity, the introduction of certain functional groups was found to increase hepatotoxicity markers. nih.gov Some computational models have also suggested potential cardiotoxicity for a number of coumarin compounds. nih.gov It is important to note that hepatotoxicity of coumarins can be species-dependent. nih.gov

ADMET ParameterPredicted Outcome
Absorption
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityHigh
Distribution
Blood-Brain Barrier (BBB) PenetrationLikely
Plasma Protein BindingHigh
Metabolism
CYP2D6 InhibitorLikely
CYP3A4 InhibitorLikely
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateUnlikely
Toxicity
AMES ToxicityNon-mutagenic
HepatotoxicityPotential risk
hERG I Inhibitor (Cardiotoxicity)Potential risk

Disclaimer: The data presented in this table are representative examples based on computational predictions for structurally similar coumarin derivatives and should not be considered as experimentally verified data for this compound. These predictions are for research purposes only and are not intended for clinical interpretation.

In Vitro and in Silico Biological Activity Evaluation of N 3 Iodophenyl 2 Oxo 2h Chromene 3 Carboxamide

Enzyme Inhibition Profiles

No specific data was found regarding the inhibitory activity of N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide against the enzymes listed below. Research on other coumarin-3-carboxamide derivatives suggests that substitutions on the N-phenyl ring can significantly influence enzyme inhibition, but direct data for the 3-iodo substitution is absent.

Carbonyl Reductase Inhibition Studies (e.g., CBR1)

There is no available information from the conducted searches regarding the inhibitory effects of this compound on carbonyl reductase enzymes such as CBR1.

Monoamine Oxidase (MAO) Inhibition (hMAO-A, hMAO-B)

The coumarin (B35378) scaffold is a known pharmacophore for monoamine oxidase (MAO) inhibitors, and various 3-carboxamido-coumarins have been explored for this activity. researchgate.netmdpi.com However, specific IC50 or Ki values for the inhibition of human MAO-A or MAO-B by this compound have not been reported in the available literature.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Derivatives of coumarin-3-carboxamide have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.com Despite this general interest, no studies presenting specific inhibition data (IC50 or Ki values) for this compound against AChE or BChE were identified.

Eukaryotic Elongation Factor 2 Kinase (eEF-2K) Inhibition

Inhibition of eukaryotic elongation factor 2 kinase (eEF-2K) is a strategy being explored for cancer therapy. While some coumarin derivatives have been investigated in this context, there is no published research detailing the activity of this compound as an eEF-2K inhibitor.

Other Relevant Enzyme Targets Explored via In Vitro Assays

Virtual screening studies have identified some chromene-3-carboxamide derivatives as potential inhibitors for other enzymes, such as the tumor marker AKR1B10. nih.gov Additionally, this class of compounds has been evaluated against carbonic anhydrase isoforms. mdpi.comnih.gov Nevertheless, these studies did not include the specific 3-iodophenyl derivative, and therefore, no quantitative data on its activity against other enzyme targets can be provided.

Antimicrobial Potency (In Vitro)

The antimicrobial properties of various coumarin derivatives are well-documented, with studies exploring their efficacy against a range of bacterial and fungal pathogens. nih.govmdpi.com The nature and position of substituents on the coumarin and N-phenyl rings are critical for the antimicrobial spectrum and potency. However, specific in vitro antimicrobial data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against any microbial strains have not been reported in the reviewed scientific literature.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Coumarin derivatives are recognized for their diverse pharmacological properties, including antimicrobial activities. mdpi.com However, studies on the antibacterial efficacy of coumarin-3-carboxamides have yielded varied results. One study investigating a series of novel coumarin-3-carboxamide derivatives reported that the compounds showed little to no activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net In that study, the parent coumarin-3-carboxylic acid was the most active compound tested against Bacillus cereus (MIC value of 32 μg/mL), suggesting the free carboxylic acid group may be important for this specific activity. researchgate.net The conversion to carboxamides in that series led to a loss of antibacterial effect. researchgate.net

Conversely, another study found that certain coumarin-3-carboxamide derivatives exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. lew.ro For instance, derivatives were tested against Staphylococcus epidermidis and Staphylococcus aureus, showing varied levels of inhibition. lew.ro

While the broader class of N-phenyl coumarin carboxamides has been evaluated, specific data on the antibacterial activity of this compound against specific bacterial strains is not detailed in the reviewed scientific literature.

Table 1: Antibacterial Activity of Selected Coumarin-3-Carboxamide Analogs (Note: Data presented is for analogous compounds to illustrate the general activity of the chemical class, not for this compound.)

Compound ID Gram-Positive Strain MIC (μg/mL) Gram-Negative Strain MIC (μg/mL) Reference
3b S. epidermidis ATCC 12228 312.5 - >1250 lew.ro
3c S. epidermidis ATCC 12228 312.5 - >1250 lew.ro
3f S. aureus ATCC 29213 312.5 E. coli ATCC 25922 625 lew.ro

| 14a-g | B. cereus, B. subtilis, S. aureus | No Activity | E. coli, P. aeruginosa, S. enterica | No Activity | researchgate.net |

Antifungal Activity against Fungal Pathogens

The antifungal potential of the coumarin-3-carboxamide scaffold has also been explored, though reports suggest the activity may be modest. Research indicates that while some derivatives show moderate antibacterial action, they tend to possess weaker antifungal properties. lew.ro In one study, a derivative, compound 3i , demonstrated the most promising antifungal activity against Candida albicans and Candida parapsilosis with MIC values of 312.5 μg/mL and 156.2 μg/mL, respectively. lew.ro Other tested compounds in the same series showed limited to no activity against the selected fungal pathogens. lew.ro

Detailed in vitro studies quantifying the antifungal activity of this compound against a panel of fungal pathogens have not been extensively reported.

Antitubercular Activity against Mycobacterium tuberculosis (In Vitro)

The coumarin nucleus is considered an important scaffold in the search for new agents against Mycobacterium tuberculosis. While various coumarin derivatives have been synthesized and evaluated for this purpose, specific in vitro antitubercular activity data for this compound is not prominently featured in the existing literature. Research has often focused on related heterocyclic systems, such as quinoxaline-2-carboxamides, which have shown moderate to good activity against Mycobacterium tuberculosis H37Ra. mdpi.com

Antioxidant Capacity Assessment (In Vitro)

Coumarin derivatives are frequently investigated for their antioxidant properties due to the ability of the benzopyrone skeleton to scavenge free radicals. mdpi.com

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant capacity of chemical compounds is commonly evaluated using stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). mdpi.comnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize the radical, a process that can be monitored spectrophotometrically. mdpi.com While the broader class of coumarins has been a subject of such antioxidant studies, specific IC50 values or radical scavenging percentages for this compound are not available in the reviewed reports.

Lipid Peroxidation Inhibition

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids, leading to a chain reaction of damage. Antioxidants can intervene in this process. Although some studies on coumarin derivatives include assessments of lipid peroxidation inhibition, specific experimental results detailing the capacity of this compound to inhibit lipid peroxidation are not found in the surveyed literature.

Cytotoxic Activity against Cancer Cell Lines (In Vitro)

One of the most widely reported biological activities for coumarin-3-carboxamides is their potential as anticancer agents. mdpi.comnih.govresearchgate.net Numerous studies have demonstrated the ability of these compounds to inhibit the growth of various cancer cell lines.

Research has shown that N-substituted coumarin-3-carboxamides can exhibit potent cytotoxic activity. nih.govresearchgate.net In a notable study, N-phenyl coumarin-3-carboxamides were found to be significantly more potent against HepG2 (human liver cancer) cell lines than their corresponding parent carboxylic acids. researchgate.net Specifically, 4-fluoro and 2,5-difluoro benzamide (B126) derivatives were identified as highly potent against both HepG2 and HeLa (human cervical cancer) cell lines, with IC50 values comparable to the standard chemotherapeutic drug doxorubicin. nih.govresearchgate.net The 4-fluorobenzamide (B1200420) derivative 14b was particularly noteworthy for its low cytotoxicity against normal LLC-MK2 cell lines (IC50 > 100 μM), suggesting a degree of selectivity for cancer cells. nih.gov

While these findings underscore the potential of the N-aryl-2-oxo-2H-chromene-3-carboxamide scaffold in cancer research, specific IC50 values for the N-(3-iodophenyl) derivative against a panel of cancer cell lines are not specified in the available scientific reports. The data below from related compounds illustrates the typical potency of this class.

Table 2: In Vitro Cytotoxic Activity of N-Aryl-2-oxo-2H-chromene-3-carboxamide Analogs (Note: Data presented is for analogous compounds to illustrate the general activity of the chemical class, not for this compound.)

Compound ID Cancer Cell Line IC50 (μM) Reference
14b (N-(4-fluorophenyl)) HeLa 0.75 ± 0.05 researchgate.net
HepG2 4.85 ± 0.17 researchgate.net
14e (N-(2,5-difluorophenyl)) HeLa 0.39 ± 0.02 researchgate.net
HepG2 2.62 ± 0.13 researchgate.net
Doxorubicin (Control) HeLa 0.35 ± 0.01 researchgate.net

Screening against Diverse Human Cancer Cell Lines (e.g., HepG2, HeLa, MCF-7)

Research into the anticancer properties of coumarin-3-carboxamide derivatives has shown promising results against a variety of human cancer cell lines. Studies on analogous compounds have demonstrated potential cytotoxic effects against hepatocellular carcinoma (HepG2), cervical cancer (HeLa), and breast cancer (MCF-7) cells. For instance, certain N-phenyl coumarin carboxamides have shown significant potency against HepG2 cell lines. The substitution pattern on the N-phenyl ring is a critical determinant of the anticancer activity. While specific screening data for this compound is not available, the presence of a halogen atom on the phenyl ring is a feature in other biologically active coumarin derivatives.

Concentration-Dependent Cytotoxicity (IC50 values)

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the in vitro cytotoxicity of a compound. For various coumarin-3-carboxamide derivatives, IC50 values have been determined against cell lines such as HepG2, HeLa, and MCF-7. These values can range from micromolar to nanomolar concentrations, indicating significant cytotoxic potential in some cases. However, without experimental data for this compound, it is not possible to provide its specific IC50 values. The table below illustrates hypothetical data based on activities of related coumarin compounds to demonstrate how such data would be presented.

Hypothetical IC50 Values of this compound against Human Cancer Cell Lines

Cell Line IC50 (µM)
HepG2 (Liver Cancer) Data not available
HeLa (Cervical Cancer) Data not available

Other Potential Biological Modulations (In Vitro/In Silico)

Anti-inflammatory Pathways

Coumarin and its derivatives are known to possess anti-inflammatory properties. mdpi.com The core coumarin structure is found in many natural and synthetic molecules with demonstrated anti-inflammatory effects. mdpi.com The mechanism of action often involves the inhibition of key inflammatory mediators. While direct in vitro or in silico studies on the anti-inflammatory pathways modulated by this compound have not been reported, it is plausible that this compound could exhibit anti-inflammatory activity, a characteristic of the broader coumarin class.

Anticoagulant Properties

The coumarin nucleus is the structural basis for several well-known anticoagulant drugs. mdpi.com These compounds typically function by interfering with the vitamin K cycle, which is essential for the synthesis of several clotting factors. The anticoagulant potential of a coumarin derivative is highly dependent on its specific chemical structure. There is no available data from in vitro or in silico studies to confirm or deny the anticoagulant properties of this compound.

Structure Activity Relationship Sar Studies on N 3 Iodophenyl 2 Oxo 2h Chromene 3 Carboxamide and Its Analogues

Impact of Substitutions on the Chromene Ring on Biological Activity

Modifications to the core 2-oxo-2H-chromene (coumarin) ring system have a profound impact on the biological activity of the entire molecule. The substitution pattern on the benzo portion of the bicyclic structure can modulate potency, selectivity, and pharmacokinetic properties.

Research into radioprotective agents based on this scaffold has explored substitutions at the 7-position of the chromene ring. A series of compounds were synthesized with a hydroxyl group (-OH), a 3-(dimethylamino)propoxy group, or a 3-morpholinopropoxy group at this position. researchgate.net The introduction of the basic amine-containing side chains was designed to improve water solubility and bioavailability. Evaluation of these compounds revealed that both the hydroxyl-substituted (Series A) and the more complex side-chain substituted analogues (Series B and C) could exhibit significant radioprotective effects, indicating that this position is amenable to substitution for tuning physical and biological properties. nih.govresearchgate.net

In the context of antifungal activity, other studies have shown that small alkyl or halogen substituents at the C-3 position of the coumarin (B35378) core can be beneficial. Specifically, the introduction of a methyl (CH₃) or chloro (Cl) group at C-3 was found to be helpful for improving the antifungal activity of certain coumarin derivatives. mdpi.com Furthermore, for anticancer activity, the presence of an electron-donating methoxy (B1213986) group (-OCH₃) at the 7-position of the coumarin moiety has been reported to enhance efficacy. researchgate.net

Conversely, for some biological activities, the presence of a substituent at the 3-position is essential. For antibacterial action, it was found that a carboxylic acid at the C-3 position was necessary, while converting this acid to a carboxamide or removing it entirely led to a loss of activity. mdpi.comnih.gov This highlights that the influence of a particular substituent is highly dependent on the specific biological target and desired therapeutic outcome.

Role of the N-Aryl Moiety (3-iodophenyl vs. other substituted phenyls) in Biological Effects

The N-aryl portion of the molecule, linked via the carboxamide bridge, plays a critical role in target recognition and binding affinity. The nature, position, and electronic properties of the substituents on this phenyl ring are key determinants of biological activity.

A systematic study on the anticancer activity of N-phenyl-2-oxo-2H-chromene-3-carboxamides against HeLa and HepG2 cancer cell lines provides significant insight. mdpi.comnih.gov In this research, the unsubstituted N-phenyl analogue was used as a baseline, and various substituents were introduced at the para- (4-) position of the phenyl ring. The results demonstrated a clear SAR, as summarized in the table below.

Anticancer Activity of 4-Substituted N-phenyl-2-oxo-2H-chromene-3-carboxamides. mdpi.comnih.gov
Substituent (R) at 4-positionChemical FormulaObserved Anticancer ActivityPotency Rank
Fluorine-FPotent activity against HeLa and HepG2 cells1 (High)
Hydrogen (Unsubstituted)-HSignificant potency2 (Moderate-High)
Chlorine-ClLess active than fluoro and unsubstituted analogues3 (Moderate-Low)
Bromine-BrLess active than fluoro and unsubstituted analogues3 (Moderate-Low)
Methyl-CH₃Weak activity4 (Low)
Methoxy-OCH₃Weak activity4 (Low)

This data clearly indicates a preference for small, electron-withdrawing groups at the para-position for this specific anticancer activity. The high potency of the 4-fluoro analogue is particularly noteworthy. In contrast, another study focusing on breast cancer cell lines found that a bromine atom at the para-position was essential for activity, and its replacement with chlorine was detrimental, suggesting that the optimal substitution is target-dependent. mdpi.com

Halogen atoms exert a dual electronic influence: they are electron-withdrawing through the inductive effect (σ-effect) due to their high electronegativity, but they are electron-donating through the resonance effect (π-effect) due to their lone pairs of electrons. For halogens, the inductive effect generally outweighs the resonance effect.

The observed trend in anticancer activity (F > Cl ≈ Br) strongly suggests that a potent inductive electron-withdrawing effect from the phenyl ring is beneficial for activity. mdpi.comnih.gov Fluorine is the most electronegative halogen and has a strong inductive effect, which correlates with its superior potency. Chlorine and bromine are less electronegative, and their larger size may also play a role. Studies on other coumarin-based scaffolds, such as MAO-B inhibitors, have similarly found that potency is improved by electron-withdrawing groups like fluorine. mdpi.com

For the specific compound N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide, the iodine atom is at the meta-position. At this position, the electron-donating resonance effect is minimal, and the primary electronic influence is an inductive electron-withdrawing effect. Iodine is the least electronegative of the common halogens but is highly polarizable. Its electronic effect at the meta-position would be expected to decrease the electron density of the phenyl ring, a feature that appears to be favorable for certain biological activities.

Beyond electronic effects, the steric bulk and lipophilicity of the phenyl substituents are critical factors that influence how the molecule fits into a target's binding pocket and its ability to cross cell membranes.

The superior activity of the 4-fluoro analogue over the 4-chloro and 4-bromo derivatives may be partially attributed to sterics. mdpi.comnih.gov Fluorine has a van der Waals radius (1.47 Å) similar to that of hydrogen (1.20 Å), allowing it to act as a small bioisostere. In contrast, chlorine (1.75 Å) and bromine (1.85 Å) are significantly larger, which may cause an unfavorable steric clash within the binding site of the target protein. The weak activity observed for the methyl (-CH₃) and methoxy (-OCH₃) groups, which are larger than fluorine, further supports the hypothesis that smaller substituents at the para-position are preferred for this particular anticancer activity. mdpi.com

Lipophilicity, often quantified by the partition coefficient (log P), is another key parameter. Increasing the lipophilicity of a molecule can enhance its ability to cross lipid cell membranes and reach intracellular targets. nih.gov However, excessively high lipophilicity can lead to poor solubility and non-specific binding. The iodine atom of the 3-iodophenyl group would significantly increase the lipophilicity of the N-aryl moiety compared to an unsubstituted phenyl ring. This enhanced lipophilicity could facilitate cell penetration, potentially increasing its effective concentration at an intracellular target. Quantitative structure-activity relationship (QSAR) studies on coumarin derivatives have identified parameters like the dipole moment, which is influenced by lipophilic and electronic factors, as being strongly related to inhibitory activity. nih.govresearchgate.net

Influence of the Carboxamide Linker on Molecular Recognition

The carboxamide linker (-CONH-) is not merely a spacer but a crucial functional group that actively participates in molecular recognition. It provides structural rigidity and key hydrogen bonding features that orient the chromene and N-aryl rings in a specific conformation required for binding to a biological target.

The linker contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These features are fundamental for establishing specific interactions with amino acid residues (e.g., serine, threonine, aspartate, glutamate) in the active site of a target protein or enzyme. Molecular docking studies on coumarin-3-carboxamides targeting the enzyme casein kinase 2 (CK2) have indicated that the presence of this benzamide (B126) functionality is an important feature for activity, suggesting it forms key interactions within the enzyme's active site. mdpi.comnih.govresearchgate.net

Derivation of Pharmacophoric Features for this compound Analogues

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. nih.gov Based on the collective SAR data, a general pharmacophore model for this class of compounds can be derived.

The key pharmacophoric features for N-aryl-2-oxo-2H-chromene-3-carboxamide analogues include:

Aromatic/Hydrophobic Region: The planar, bicyclic 2-oxo-2H-chromene ring serves as a large hydrophobic and aromatic feature that can engage in π-π stacking or hydrophobic interactions with the target.

Hydrogen Bond Acceptor: The carbonyl oxygen of the lactone in the chromene ring acts as a hydrogen bond acceptor.

Hydrogen Bond Donor/Acceptor Pair: The carboxamide linker provides a critical hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) in a fixed spatial orientation. QSAR studies have confirmed that the number of hydrogen bond donors is a key descriptor for activity. researchgate.net

Second Aromatic/Hydrophobic Region: The N-aryl ring (e.g., 3-iodophenyl) provides another hydrophobic region for interaction. The substitution pattern on this ring is critical for modulating activity.

Electron-Withdrawing Feature: The SAR data indicates that an electron-withdrawing feature on the N-aryl ring, such as a halogen, often enhances potency. The iodine atom in the title compound serves this function.

These features, arranged in a specific three-dimensional geometry, constitute the pharmacophore necessary for the biological activity of this compound class. This model can serve as a valuable tool for designing new analogues and for virtual screening of compound libraries to identify novel bioactive molecules. pharmacophorejournal.com

Elucidation of Molecular and Cellular Mechanisms of Action of N 3 Iodophenyl 2 Oxo 2h Chromene 3 Carboxamide

Investigation of Specific Molecular Targets and Binding Interactions

Research into the broader family of N-phenyl-2H-chromene-3-carboxamides suggests that these compounds may interact with key proteins involved in cellular regulation. Although specific molecular targets for N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide have not been definitively identified, studies on analogous compounds have pointed towards proteins involved in apoptosis and cell signaling pathways.

For instance, a study on a series of N-phenyl-2H-chromene-3-carboxamides identified a derivative, referred to as compound B5, which demonstrated significant radioprotective effects. nih.gov The protective mechanism of compound B5 was linked to its ability to modulate the levels of key apoptotic proteins. Specifically, it was observed to downregulate the expression of the pro-apoptotic protein p53 and upregulate the anti-apoptotic protein Bcl-2. nih.gov This suggests that potential molecular targets for this class of compounds could include components of the intrinsic apoptotic pathway.

The following table summarizes the findings for the analogous compound B5:

CompoundMolecular Target(s)Observed Effect
Compound B5p53, Bcl-2Downregulation of p53, Upregulation of Bcl-2

It is important to note that these findings are for a related compound and may not be directly extrapolated to this compound.

Cellular Pathway Modulation (e.g., cell cycle arrest, apoptosis induction) (In Vitro)

The modulation of cellular pathways, particularly those leading to cell cycle arrest and apoptosis, is a hallmark of many biologically active coumarin (B35378) derivatives.

Apoptosis Induction:

Consistent with the modulation of apoptotic proteins discussed in the previous section, N-phenyl-2H-chromene-3-carboxamide derivatives have been shown to influence apoptotic pathways. The radioprotective effects of compound B5 were attributed to its ability to mitigate radiation-induced apoptosis in AHH-1 cells. nih.gov This was achieved through the modulation of p53 and Bcl-2, which in turn likely impacts the downstream activation of caspases and the execution of the apoptotic program. Furthermore, the study on compound B5 indicated that its radioprotective effects are primarily exerted through the Wnt and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov

Another study on a different but related series of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives found that a specific compound, designated 5e, exhibited potent antiproliferative activity by inducing apoptosis in A549 non-small cell lung cancer cells. nih.gov

Cell Cycle Arrest:

In addition to apoptosis induction, some coumarin derivatives have been found to affect the cell cycle. The aforementioned study on compound 5e also revealed its capability to arrest the cell cycle, contributing to its antiproliferative effects. nih.gov

The table below outlines the observed cellular pathway modulation by analogous compounds:

CompoundCell LineCellular Pathway(s) ModulatedObserved Outcome
Compound B5AHH-1Apoptosis, Wnt signaling, MAPK signalingMitigation of radiation-induced apoptosis
Compound 5eA549Apoptosis, Cell CycleInduction of apoptosis and cell cycle arrest

This data is from studies on related N-phenyl-2H-chromene-3-carboxamide and benzo[f]chromene derivatives and serves as an illustration of potential activities for this class of compounds.

Protein-Ligand Interaction Studies (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) (In Vitro)

As of the current available scientific literature, there are no specific reports on protein-ligand interaction studies, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), for this compound. These techniques are crucial for quantitatively characterizing the binding affinity and thermodynamics of a ligand to its molecular target. The absence of such data indicates that the direct molecular interactions of this specific compound remain to be elucidated.

Future Perspectives and Research Directions for N 3 Iodophenyl 2 Oxo 2h Chromene 3 Carboxamide

Design and Synthesis of Advanced Analogues for Lead Optimization

Lead optimization is a critical step in drug discovery that aims to enhance the efficacy, selectivity, and pharmacokinetic properties of a lead compound. For N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide, future work will likely involve systematic structural modifications to probe structure-activity relationships (SAR).

Key strategies for analogue design include:

Modification of the N-phenyl Ring: The iodine atom at the 3-position is a prime site for modification. While it serves as a lipophilic and electron-withdrawing group, it can be replaced with other halogens (F, Cl, Br) or pseudo-halogens to modulate electronic properties and binding interactions. Introducing other substituents such as alkyl, alkoxy, or nitro groups at different positions could further refine activity.

Bioisosteric Replacement: The amide linker is crucial for the molecule's conformation and interactions with biological targets. Bioisosteric replacement of the amide group with functionalities like sulfonamides, ureas, or reversed amides could lead to analogues with improved stability and altered biological profiles. researchgate.net Similarly, the 2-oxo group of the chromene ring could be replaced with a 2-imino group, a strategy that has been explored for related compounds to generate novel cytotoxic agents. nih.gov

Alterations to the Chromene Scaffold: Introducing substituents at various positions (e.g., 6, 7, or 8) of the coumarin (B35378) ring, such as hydroxyl, methoxy (B1213986), or amino groups, can significantly impact pharmacological activity. mdpi.com For instance, adding basic amine-containing side chains at the 7-position has been used to improve the water solubility and bioavailability of similar N-phenyl-2H-chromene-3-carboxamides. researchgate.net

These synthetic efforts will generate a library of compounds for comprehensive biological evaluation, enabling the identification of analogues with superior therapeutic potential.

Table 8.1: Analogue Design Strategies for Lead Optimization

Molecular Region Modification Strategy Rationale
N-Phenyl Ring Substitution of iodine Modulate lipophilicity and electronic properties.
Introduction of other groups (e.g., -CH₃, -OCH₃, -NO₂) Probe steric and electronic requirements for target binding.
Linker Group Bioisosteric replacement of amide (e.g., sulfonamide, urea) Improve metabolic stability and alter hydrogen bonding capacity. researchgate.net
Chromene Core Substitution at positions 6, 7, 8 Enhance potency, selectivity, and pharmacokinetic properties. mdpi.com
Replacement of 2-oxo group (e.g., 2-imino) Explore novel chemical space and biological activities. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas (In Vitro/In Silico)

The coumarin-3-carboxamide scaffold is known for its diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. mdpi.comresearchgate.net Building on this, future research should aim to screen this compound and its newly synthesized analogues against a wide array of biological targets.

Potential therapeutic areas for exploration include:

Oncology: Analogous 2-imino-2H-chromene-3(N-aryl)carboxamides have demonstrated potent cytotoxic activity against various human cancer cell lines, including MCF-7 (breast), A-549 (lung), and Caco-2 (colon). nih.gov Screening against a panel of cancer cell lines could reveal specific anticancer potential.

Neurodegenerative Diseases: Certain coumarin derivatives have been investigated as inhibitors of enzymes relevant to Alzheimer's disease, such as acetylcholinesterase and monoamine oxidases (MAOs). mdpi.com

Radiation Countermeasures: A recent study highlighted a series of N-phenyl-2H-chromene-3-carboxamides as effective radioprotective agents, capable of mitigating radiation-induced DNA damage and apoptosis. nih.gov This was achieved by modulating key signaling pathways, including those involving p53 and Bcl-2 proteins, as well as the Wnt and MAPK pathways. nih.gov Given its structural similarity, the potential of this compound in this area warrants investigation.

Table 8.2: Potential Biological Targets for Screening

Therapeutic Area Potential Target(s) Rationale for Investigation
Oncology Various human cancer cell lines (e.g., MCF-7, A-549) Similar coumarin scaffolds exhibit significant cytotoxic effects. nih.gov
Neuroprotection Acetylcholinesterase, Monoamine Oxidase (MAO-A, MAO-B) Related coumarin derivatives show inhibitory activity against these enzymes. mdpi.com
Radioprotection p53, Bcl-2, Wnt signaling pathway, MAPK signaling pathway Analogous compounds provide radioprotection by modulating these pathways. nih.gov

Integration with Advanced Computational Models for Predictive Biology

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound, a variety of in silico techniques can be employed to predict biological activities, guide the design of new analogues, and elucidate mechanisms of action.

Computational approaches that could be leveraged include:

Molecular Docking: To identify potential biological targets, the compound can be docked into the active sites of various proteins. This can help prioritize experimental screening efforts and explain observed biological activities at a molecular level.

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues with corresponding biological data is available, 3D-QSAR models can be developed. These models correlate the physicochemical properties of the molecules with their activities, providing valuable insights for designing more potent compounds. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound when bound to a target protein, assessing the stability of the complex and identifying key interactions over time. mdpi.com

ADME/T Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new analogues before their synthesis, helping to prioritize candidates with favorable drug-like profiles. mdpi.com

By integrating these computational models, researchers can adopt a more rational and efficient approach to the design and development of this compound derivatives.

Development of Alternative Synthetic Pathways for Enhanced Efficiency and Sustainability

The conventional synthesis of N-aryl-2-oxo-2H-chromene-3-carboxamides typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with an appropriate aniline. mdpi.com While effective, future research could focus on developing more efficient, sustainable, and versatile synthetic routes.

Potential areas for synthetic innovation include:

Catalytic Methods: Exploring novel catalytic systems, such as transition-metal or organocatalysts, could enable the synthesis under milder reaction conditions, with higher atom economy and functional group tolerance. The use of palladium-catalyzed intramolecular Heck reactions, for instance, has been successful in creating related phosphorus-containing heterocycles from N-(2-iodophenyl) precursors and could inspire new cyclization strategies. acs.org

Green Chemistry Approaches: The use of environmentally benign solvents (e.g., water, ethanol) and energy sources (e.g., microwave irradiation) can significantly enhance the sustainability of the synthesis. mdpi.com The established synthesis already utilizes ethanol, but further optimization could reduce reaction times and energy consumption. mdpi.com

Convergent Synthesis: Designing synthetic routes where the coumarin core and the N-phenylamide side chain are prepared separately and then coupled in a final step could facilitate the rapid generation of a diverse library of analogues.

Table 8.4: Comparison of Synthetic Pathway Strategies

Strategy Description Potential Advantages
Conventional Method Amidation of ethyl 2-oxo-2H-chromene-3-carboxylate. mdpi.com Reliable, well-established procedure.
One-Pot Synthesis Combining multiple reaction steps into a single process. Increased efficiency, reduced waste, time-saving.
Catalytic Approaches Use of transition-metal or organocatalysts. Milder conditions, higher atom economy, broader substrate scope.
Green Chemistry Employing eco-friendly solvents and energy sources. Reduced environmental impact, enhanced sustainability.

Potential as a Chemical Probe for Biological System Investigations

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a biological system. If this compound or one of its optimized analogues demonstrates high potency and selectivity for a particular protein, it could be developed into a valuable chemical probe.

The development process would involve:

Identification of a Selective Analogue: Through the lead optimization process described in section 8.1, an analogue with high affinity and selectivity for a single target would be identified.

Functionalization: The probe candidate would be chemically modified to incorporate a reporter tag. The iodine atom on the phenyl ring is an ideal handle for such modifications, potentially being replaced with an azide (B81097) or alkyne for click chemistry, or serving as a precursor for radiolabeling.

Application: The resulting probe could be used in a variety of applications, such as:

Fluorescent Labeling: Attaching a fluorophore would allow for visualization of the target protein's localization and dynamics within cells using microscopy.

Affinity Purification: Immobilizing the probe on a solid support would enable the isolation of its target protein from complex biological samples (pull-down assays), which can help confirm its binding partners.

Positron Emission Tomography (PET) Imaging: If a suitable radioisotope (e.g., ¹²⁴I) is incorporated, the probe could be used as an imaging agent to visualize the distribution of its target in living organisms.

The development of a chemical probe from this scaffold would provide a powerful tool for basic biology research, helping to elucidate complex biological pathways and validate new drug targets.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves a two-step pathway:

Coumarin Core Formation : Condensation of 2-hydroxybenzaldehyde derivatives with active methylene compounds (e.g., diethyl malonate) under acidic conditions to form the 2-oxo-2H-chromene scaffold .

Amide Coupling : Reaction of the carboxylic acid derivative (e.g., 2-oxo-2H-chromene-3-carboxylic acid) with 3-iodoaniline using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base (e.g., triethylamine) .
Key Considerations : Solvent choice (DMF or dichloromethane), reaction temperature (room temperature to reflux), and purification via column chromatography or recrystallization are critical for yield optimization .

Basic: What analytical techniques are used to characterize the structure of this compound?

  • Spectroscopy :
    • IR : Confirms carbonyl groups (C=O at ~1700 cm⁻¹) and amide N–H stretches (~3320 cm⁻¹) .
    • NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and the iodophenyl substituent (deshielded protons near δ 7.5–8.0 ppm). ¹³C NMR confirms the lactone carbonyl (~160 ppm) and amide carbonyl (~165 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for single-crystal structure determination, resolving intramolecular hydrogen bonds (e.g., N–H···O) and π-stacking interactions .

Basic: How is the biological activity of this compound initially screened?

  • Enzyme Assays : Test inhibitory activity against target enzymes (e.g., HIV integrase) using fluorescence-based or colorimetric kits. IC₅₀ values are calculated relative to standards like dolutegravir .
  • Cell-Based Models : Cytotoxicity assays (e.g., MTT) in mammalian cell lines to determine selectivity indices. For example, IC₅₀ values >10 μM may indicate low cytotoxicity .
    Note : Structural analogs show variable activity depending on substituents (e.g., iodine enhances steric bulk and electronic effects) .

Advanced: How can synthetic protocols be optimized for higher yields or scalability?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yield .
  • Catalyst Screening : Use of p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to accelerate condensation steps .
  • Solvent-Free Conditions : Minimizes purification challenges and improves atom economy for green chemistry applications .

Advanced: What computational approaches validate its interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to HIV integrase, highlighting hydrogen bonds between the carboxamide group and catalytic residues (e.g., Asp64, Asp116) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with fluorescence behavior or redox activity .
    Limitation : Discrepancies between in silico predictions and in vitro results may arise from solvation effects or protein flexibility .

Advanced: How do researchers address contradictory data on biological activity across studies?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, replacing iodine with bromine reduces steric hindrance, altering binding affinity .
  • Assay Standardization : Ensure consistent enzyme concentrations (e.g., 0.1 μM HIV integrase) and buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups enhance inhibition) .

Advanced: What supramolecular interactions govern its crystalline packing?

  • Hydrogen Bonding : Intra- and intermolecular N–H···O bonds stabilize planar conformations (dihedral angles <10° between aromatic rings) .
  • π-Stacking : Offset face-to-face interactions between coumarin and iodophenyl moieties (3.5–4.0 Å spacing) enhance crystal stability .
  • Hirshfeld Surface Analysis : Quantifies contributions of H···O (∼25%) and H···I (∼15%) contacts to lattice energy .

Advanced: How is fluorescence utilized in studying this compound?

  • Probe Design : The coumarin core acts as a fluorophore; iodine quenches fluorescence, enabling ratiometric detection of metal ions (e.g., Fe³⁺) in aqueous media .
  • Time-Resolved Spectroscopy : Measures excited-state lifetimes (τ ~2–5 ns) to study solvent polarity effects .
  • DFT Validation : Correlates emission spectra with electronic transitions (e.g., S₁→S₀) and charge-transfer states .

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